2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to the thienopyrimidine ring and terminates in a 4-phenylbutan-2-yl amine group.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-16(10-11-17-6-3-2-4-7-17)26-21(29)15-27-20-12-13-32-22(20)23(30)28(24(27)31)19-9-5-8-18(25)14-19/h2-9,12-14,16,20,22H,10-11,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXSWGJHJADPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS Number: 1260934-31-3) is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O5S |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1260934-31-3 |
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the 3-chlorophenyl and N-(4-phenylbutan-2-yl) substituents contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated significant antibacterial and antimycobacterial activity against various strains, including Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus) . The minimum inhibitory concentration (MIC) values were assessed, revealing that certain derivatives showed effective inhibition at low concentrations.
Structure-Activity Relationships (SAR)
The biological efficacy of thienopyrimidine derivatives often correlates with their structural features. Compounds with specific substituents at the 3-position of the thienopyrimidine ring have been shown to enhance antimicrobial activity. For instance, the presence of an amido or imino side chain at this position is crucial for activity .
Table: SAR Insights from Related Compounds
| Compound ID | Substituent | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4c | 2-furanyl | 5 | Antibacterial |
| 5g | Phenethyl | 10 | Antimycobacterial |
| 5e | Dimethyl | 15 | Antibacterial |
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. Hemolytic assays conducted on potent derivatives indicated that they were non-toxic up to a dose level of 200 µmol/L . This finding is promising for further development in therapeutic applications.
Case Study 1: Inhibition of MIF2 Tautomerase Activity
A focused study on thieno[2,3-d]pyrimidine derivatives highlighted their potential as selective inhibitors of MIF2 tautomerase activity. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory potential . This suggests that structural modifications can significantly enhance biological activity.
Case Study 2: Broad-Spectrum Antimicrobial Efficacy
Another investigation evaluated a series of thienopyrimidine derivatives for their broad-spectrum antimicrobial efficacy. The results showed that specific modifications led to enhanced activity against both bacterial and fungal strains, reinforcing the importance of structural diversity in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Substituent Effects on Physicochemical Properties
- Halogenation: The target compound’s 3-chlorophenyl group increases lipophilicity compared to analogs with non-halogenated aryl groups (e.g., 4-methylphenyl in ). Dichlorophenyl substitution in further enhances hydrophobicity but may reduce solubility.
- Side Chain Variations :
Implications for Bioactivity
- Antiproliferative Activity: highlights antiproliferative effects in acetamide derivatives with 1,3,4-oxadiazole moieties, though these differ from the thienopyrimidine core .
- Receptor Binding: The thienopyrimidine scaffold in and is often associated with kinase inhibition, implying the target compound may share similar targets.
- Computational Predictions : Tools like AutoDock4 () and Multiwfn () could model interactions of the target compound’s bulky side chain with receptors, comparing it to analogs with smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
